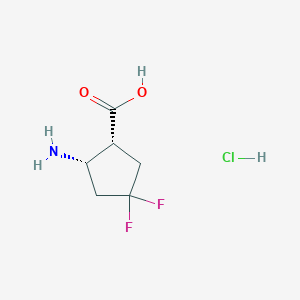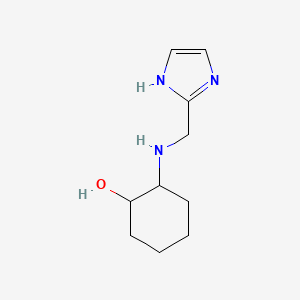![molecular formula C11H18FNO2 B15232032 tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate: is a chemical compound with the molecular formula C11H18FNO2 and a molecular weight of 215.2645232 . This compound is characterized by the presence of a fluorinated bicyclohexane ring structure, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate typically involves the reaction of 4-fluorobicyclo[2.1.1]hexane-1-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Substitution: The fluorine atom in the bicyclohexane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The fluorinated bicyclohexane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate can be compared with similar compounds such as:
tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate: This compound has a similar bicyclohexane structure but with an azabicyclo group instead of a fluorine atom.
tert-butyl N-{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methylcarbamate: This compound features an amino group and an oxabicyclo ring, offering different reactivity and applications.
Propiedades
Fórmula molecular |
C11H18FNO2 |
|---|---|
Peso molecular |
215.26 g/mol |
Nombre IUPAC |
tert-butyl N-(4-fluoro-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C11H18FNO2/c1-9(2,3)15-8(14)13-11-5-4-10(12,6-11)7-11/h4-7H2,1-3H3,(H,13,14) |
Clave InChI |
TUJBCFCOFYZOAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)

![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)


